tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate
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Overview
Description
tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-3-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of azides or nitriles.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interaction between enzymes and inhibitors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a precursor for active pharmaceutical ingredients .
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. It is used in the formulation of products that require specific chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It binds to the active site of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
tert-butyl carbamate: Used in similar synthetic applications but lacks the chloro and oxo functionalities.
tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
tert-butyl N-(4-cyano-3-oxobutan-2-yl)carbamate: Contains a cyano group, which imparts different chemical properties.
Uniqueness: tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its chloro and oxo functionalities make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMIWORFUZTLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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